molecular formula C14H17N3O4 B2726623 ethyl 1-[2-hydroxy-2-(4-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxylate CAS No. 2108488-88-4

ethyl 1-[2-hydroxy-2-(4-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxylate

Cat. No. B2726623
CAS RN: 2108488-88-4
M. Wt: 291.307
InChI Key: PASBZAUCDPIZOJ-UHFFFAOYSA-N
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Description

The compound is a derivative of Ethanone, 1-(2-hydroxy-4-methoxyphenyl)- . This compound has a molecular weight of 166.1739 and its chemical structure is available as a 2D Mol file .


Synthesis Analysis

While specific synthesis information for this compound is not available, a similar compound, ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate, was synthesized via a three-component one-pot reaction of aniline, diethyl acetylenedicarboxylate, and 4-anisaldehyde .


Molecular Structure Analysis

The structure of a similar compound, ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate, was confirmed by FTIR, 1H and 13C NMR spectroscopy .

Scientific Research Applications

Molecular Structure and Synthesis

Research has shown that compounds related to ethyl 1-[2-hydroxy-2-(4-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxylate exhibit interesting molecular structures that are stabilized by intramolecular hydrogen bonding. These structures form the basis for the synthesis of various chemical entities. For instance, Dolzhenko et al. (2010) reported on a compound that exists in a tautomeric form stabilized by intramolecular hydrogen bonding, demonstrating the intricate molecular interactions that can occur in triazole derivatives Dolzhenko, Tan, Koh, Dolzhenko, & Chui, 2010.

Organic Synthesis

Triazole derivatives, including this compound, are pivotal in the realm of organic synthesis. Chen, Liu, and Chen (2010) described a base-mediated reaction for synthesizing fully substituted 1,2,3-triazoles, showcasing the utility of these compounds in creating complex chemical structures with high chemical yields Chen, Liu, & Chen, 2010.

Application in Medicinal Chemistry

The structural versatility and reactivity of triazole derivatives make them valuable in medicinal chemistry for the synthesis of compounds with potential pharmacological properties. Research efforts have been directed at synthesizing metabolites of complex molecules, demonstrating the role of triazole derivatives in producing biologically active compounds Mizuno, Yamashita, Sawai, Nakamoto, & Goto, 2006.

properties

IUPAC Name

ethyl 1-[2-hydroxy-2-(4-methoxyphenyl)ethyl]triazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O4/c1-3-21-14(19)12-8-17(16-15-12)9-13(18)10-4-6-11(20-2)7-5-10/h4-8,13,18H,3,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PASBZAUCDPIZOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(N=N1)CC(C2=CC=C(C=C2)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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